molecular formula C4H5ClF2O2S B1436059 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride CAS No. 2091793-00-7

1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride

Cat. No. B1436059
M. Wt: 190.6 g/mol
InChI Key: WKZCWQUDXJVKCQ-UHFFFAOYSA-N
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Description

“1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride” is a chemical compound used in difluoromethylation processes . It has been beneficial in the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S .


Synthesis Analysis

The synthesis of “1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride” involves difluoromethylation processes based on X–CF2H bond formation . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of “1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride” is represented by the InChI code: 1S/C4H5ClF2O2S/c5-10(8,9)4(1-2-4)3(6)7/h3H,1-2H2 . Its molecular weight is 190.6 .


Chemical Reactions Analysis

The chemical reactions involving “1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride” include the formation of X–CF2H bonds where X can be oxygen, nitrogen, or sulfur . This is conventionally achieved upon reaction with ClCF2H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride” include a molecular weight of 190.6 . Its IUPAC name is 1-(difluoromethyl)cyclopropane-1-sulfonyl chloride .

Scientific Research Applications

Catalysis and Synthesis

1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride is used in catalysis and synthesis processes. For instance, palladium(0) catalyzed nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides, including derivatives related to 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride, have been studied. These reactions provide cyclopropylideneethyl derivatives as building blocks with high synthetic potential (Stolle et al., 1992).

Cycloaddition Reactions

The compound is also involved in cycloaddition reactions. Research on the reaction of 1-(phenylseleno)-2-(trimethylsilyl)ethene with sulfonylacrylates to give sulfone-substituted cyclopropanes highlights its utility in stereoselective synthesis (Yamazaki et al., 1999).

Synthesis of Trifluoromethyl-Cyclopropanes

In the synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes, 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride derivatives are used. This method provides practical access to cyclopropyl moieties of pharmacological interest (Cyr et al., 2019).

Hydrolysis and Reactions with Amines

The compound's mechanisms of hydrolysis and reactions with tertiary amines have been studied, adding to the understanding of its chemical behavior and potential applications in organic synthesis (King et al., 1993).

Chlorination Studies

Chlorination studies involving phenylsulfinylcyclopropanes and phenylthiocyclopropanes provide insights into the reactivity of related compounds, including 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride (Masuda et al., 1978).

Synthesis of Difluoromethyl-Containing Cyclopropanes

The synthesis of difluoromethyl-containing cyclopropanes using difluoromethyl vinyl sulfonium salt, related to 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride, has been demonstrated. This process offers a practical method for incorporating difluoromethyl groups into cyclopropanes (Ishikawa et al., 2015).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions of “1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride” involve its use in difluoromethylation processes . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

properties

IUPAC Name

1-(difluoromethyl)cyclopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF2O2S/c5-10(8,9)4(1-2-4)3(6)7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZCWQUDXJVKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride

CAS RN

2091793-00-7
Record name 1-(difluoromethyl)cyclopropane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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